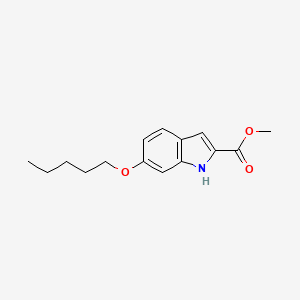
methyl 6-(pentyloxy)-1H-indole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 6-(pentyloxy)-1H-indole-2-carboxylate, also known as MPI, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound belongs to the class of indole derivatives and has shown promising results in various fields of research. In
Mecanismo De Acción
The exact mechanism of action of methyl 6-(pentyloxy)-1H-indole-2-carboxylate is not fully understood. However, it is believed to act on various molecular targets in the body, including the cannabinoid receptors and the adenosine receptors. It has also been shown to inhibit the activity of certain enzymes that are involved in the inflammatory response.
Biochemical and Physiological Effects:
methyl 6-(pentyloxy)-1H-indole-2-carboxylate has been shown to have a range of biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. It has also been shown to reduce the growth of tumors in animal models of cancer. Additionally, methyl 6-(pentyloxy)-1H-indole-2-carboxylate has been shown to improve cognitive function and reduce the symptoms of neurodegenerative diseases in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 6-(pentyloxy)-1H-indole-2-carboxylate has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity. It also has a range of potential applications in various fields of research. However, there are also limitations to its use. methyl 6-(pentyloxy)-1H-indole-2-carboxylate is not yet widely available, and its exact mechanism of action is not fully understood. Additionally, more research is needed to determine its safety and efficacy in humans.
Direcciones Futuras
There are several future directions for research on methyl 6-(pentyloxy)-1H-indole-2-carboxylate. One area of interest is the development of new drugs based on the structure of methyl 6-(pentyloxy)-1H-indole-2-carboxylate. Another area of interest is the use of methyl 6-(pentyloxy)-1H-indole-2-carboxylate as a tool for studying the function of certain proteins in the body. Additionally, more research is needed to determine the safety and efficacy of methyl 6-(pentyloxy)-1H-indole-2-carboxylate in humans and to further understand its mechanism of action.
In conclusion, methyl 6-(pentyloxy)-1H-indole-2-carboxylate is a promising compound that has potential applications in various fields of scientific research. Its synthesis method has been optimized to produce high yields and purity, and it has been shown to have anti-inflammatory, analgesic, and anti-tumor properties. However, more research is needed to fully understand its mechanism of action and to determine its safety and efficacy in humans.
Métodos De Síntesis
Methyl 6-(pentyloxy)-1H-indole-2-carboxylate can be synthesized through a multi-step process that involves the reaction of pentyloxybenzaldehyde with indole-2-carboxylic acid in the presence of a catalyst. The resulting intermediate is then treated with methyl iodide to yield methyl 6-(pentyloxy)-1H-indole-2-carboxylate. This synthesis method has been optimized to produce high yields and purity of methyl 6-(pentyloxy)-1H-indole-2-carboxylate.
Aplicaciones Científicas De Investigación
Methyl 6-(pentyloxy)-1H-indole-2-carboxylate has been studied for its potential applications in various fields of scientific research. It has been found to have anti-inflammatory, analgesic, and anti-tumor properties. It has also shown promising results in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, methyl 6-(pentyloxy)-1H-indole-2-carboxylate has been studied for its potential use in the development of new drugs and as a tool for studying the function of certain proteins in the body.
Propiedades
IUPAC Name |
methyl 6-pentoxy-1H-indole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-3-4-5-8-19-12-7-6-11-9-14(15(17)18-2)16-13(11)10-12/h6-7,9-10,16H,3-5,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHBLDGXJBMOPIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC2=C(C=C1)C=C(N2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 6-(pentyloxy)-1H-indole-2-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-bromo-N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2665389.png)
![N-([2,3'-bipyridin]-4-ylmethyl)-9H-xanthene-9-carboxamide](/img/structure/B2665390.png)
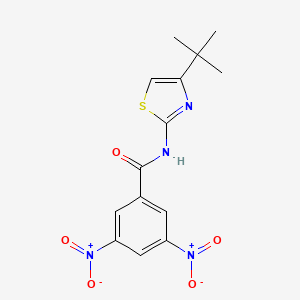
![6-[(2Z)-3-(dimethylamino)prop-2-enoyl]-4-methyl-2-[4-(trifluoromethyl)phenyl]-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione](/img/structure/B2665393.png)
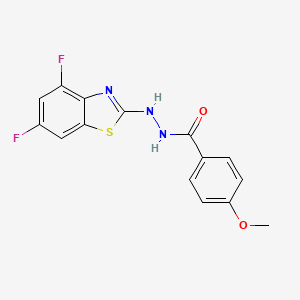
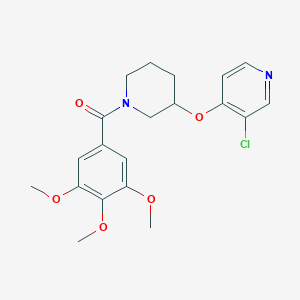
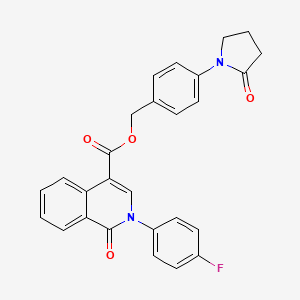
![6-(4-fluorophenyl)-3-(morpholin-4-ylcarbonyl)[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2665397.png)
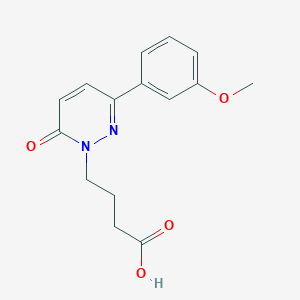
![1-(Tetrazolo[1,5-b]pyridazin-6-yl)piperidine-3-carboxylic acid](/img/structure/B2665401.png)
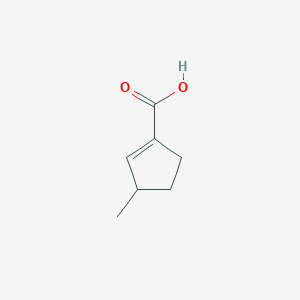
![N-[1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-N-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2665404.png)
![N-(3-methylbutyl)-1-[4-(propionylamino)phenyl]cyclopropanecarboxamide](/img/structure/B2665406.png)
![2-[(4-Methoxyphenyl)amino]-2-methylpropanenitrile](/img/structure/B2665407.png)